molecular formula C11H8FN B2859065 4-(4-Fluorophenyl)pyridine CAS No. 39795-58-9

4-(4-Fluorophenyl)pyridine

Cat. No.: B2859065
CAS No.: 39795-58-9
M. Wt: 173.19
InChI Key: UKSMMLJBHPMSOV-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a fluorophenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Another method involves the direct fluorination of pyridine derivatives using fluorinating agents . This approach can be tailored to produce various fluorinated pyridine compounds, including this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)pyridine is unique due to its specific substitution pattern and the presence of a fluorine atom, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(4-fluorophenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSMMLJBHPMSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4-fluorobenzeneboronic acid (38.7 g, 276 mmol), 4-bromopyridine hydrochloride (48.9 g, 250 mmol), [1,4-butanediylbis(diphenylphosphine-κP)]dichloropalladium (Organometallics 1998, 17, 661; 1.52 g, 2.5 mmol), 1,2-dimethoxyethane (500 mL) and sodium carbonate solution (2M, 440 mL) was degassed with bubbling nitrogen and stirred at 80° C. for 24 hours. The mixture was cooled and extracted with ethyl acetate. The combined organic fractions were dried (MgSO4) and the solvent was evaporated under reduced pressure to give the crude title compound as a brown solid (50.87 g) which was used without further purification. 1H NMR (360 MHz, CDCl3) δ 8.65 (2H, m), 7.61 (2H, m), 7.49 (2H, dd, J 1.6, 4.6 Hz), and 7.09 (2H, m).
Quantity
38.7 g
Type
reactant
Reaction Step One
Quantity
48.9 g
Type
reactant
Reaction Step One
[Compound]
Name
[1,4-butanediylbis(diphenylphosphine-κP)]dichloropalladium
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
440 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 4-fluorobenzeneboronic acid (38.7 g, 276 mmol), 4-bromopyridine hydrochloride (48.9 g, 250 mmol), [1,4-butanediylbis(diphenylphosphine-κP)] dichloropalladium (Organometallics 1998, 17, 661; 1.52 g, 2.5 mmol), 1,2-dimethoxyethane (500 mL) and sodium carbonate solution (2M, 440 mL) was degassed with bubbling nitrogen and stirred at 80° C. for 24 hours. The mixture was cooled and extracted with ethyl acetate. The combined organic fractions were dried (MgSO4) and the solvent was evaporated under reduced pressure to give crude title compound as a brown solid (50.87 g) which was used without further purification. 1H NMR (360 MHz, CDCl3) δ 8.65 (2H, m), 7.61 (2H, m), 7.49 (2H, dd, J 1.6, 4.6 Hz), and 7.09 (2H, m).
Quantity
38.7 g
Type
reactant
Reaction Step One
Quantity
48.9 g
Type
reactant
Reaction Step One
Quantity
440 mL
Type
reactant
Reaction Step One
Name
dichloropalladium
Quantity
1.52 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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